N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(ethylsulfanyl)phenyl]acetamide
Description
This compound is a hybrid molecule featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 1,5-dimethylpyrazole moiety and at the 2-position with a 4-(ethylsulfanyl)phenylacetamide group. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and hydrogen-bonding capabilities, while the pyrazole and ethylsulfanyl groups contribute to lipophilicity and electronic modulation . Its synthesis likely involves cyclization of a thiosemicarbazide intermediate under oxidative conditions (e.g., using CS₂/KOH or iodine), followed by acetamide coupling, as seen in analogous protocols . Structural characterization via X-ray crystallography (using SHELX software ) has been critical in confirming its conformation and intermolecular interactions, such as hydrogen bonding and π-stacking .
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-4-25-13-7-5-12(6-8-13)10-15(23)18-17-20-19-16(24-17)14-9-11(2)22(3)21-14/h5-9H,4,10H2,1-3H3,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFVHALYOIDAOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=NN(C(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(ethylsulfanyl)phenyl]acetamide is a complex heterocyclic compound that incorporates both pyrazole and oxadiazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes the available data on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 318.39 g/mol
The structure includes:
- A pyrazole ring that contributes to the compound's biological activity.
- An oxadiazole ring known for its diverse pharmacological effects.
- An ethylsulfanyl group which may enhance lipophilicity and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : The oxadiazole moiety has been shown to inhibit specific enzymes involved in cancer progression. For instance, it may target the Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy.
- Antimicrobial Activity : Compounds containing oxadiazole rings often exhibit significant antimicrobial properties. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis .
- Cell Cycle Regulation : Research indicates that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. The presence of electron-withdrawing groups in the structure enhances this effect by increasing the compound's reactivity towards cellular targets .
Structure-Activity Relationship (SAR)
The potency of this compound can be influenced by various substituents on the pyrazole and oxadiazole rings:
| Substituent | Effect on Activity |
|---|---|
| Electron-donating groups (e.g., -OCH) | Enhance anticancer activity |
| Electron-withdrawing groups (e.g., -Cl, -Br) | Increase antimicrobial potency |
| Ethylsulfanyl group | Improves lipophilicity and bioavailability |
Case Studies and Research Findings
Recent studies have highlighted the biological activities of similar compounds based on the oxadiazole framework:
- Anticancer Activity : A study reported that derivatives of oxadiazoles exhibited significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, compounds with specific substitutions showed IC values in the micromolar range against these cell lines .
- Antimicrobial Effects : Another study demonstrated that compounds with oxadiazole rings displayed considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents was particularly effective against resistant strains .
- Inflammation Modulation : Some derivatives have been evaluated for their anti-inflammatory properties in vitro and in vivo, showing promise in reducing inflammatory markers in animal models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Comparative Insights
- Conversely, polar groups like pyridine () or indole () reduce lipophilicity but improve water solubility.
- Hydrogen-Bonding Patterns : The 1,3,4-oxadiazole core facilitates N–H⋯N/O interactions, as observed in the target compound and analogues . However, the 3-oxopyrazole in introduces additional hydrogen-bonding sites (N–H⋯O), influencing crystal packing and stability.
- The ethylsulfanyl group may enhance bioavailability, as seen in sulfanyl-containing drug candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
